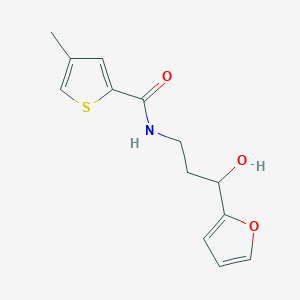
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Conformational Preferences of Arylamides
The study of conformational preferences in furan- and thiophene-based arylamides is crucial for understanding their role as foldamer building blocks. The research demonstrates that despite the non-optimal S(5)-type hydrogen bond geometry, N-methylfuran-2-carboxamide retains a significant portion of the hydrogen-bonded conformation, even in polar protic solvents. This behavior aligns with quantum mechanical torsional energy profiles. The study also highlights the impact of intramolecular hydrogen bonding, geometrical patterns, and solvent polarity on arylamide conformations. The conformational rigidity of these compounds is essential for predicting foldamer structures, which is further validated by re-parameterization of force field parameters based on quantum mechanical potential energy profiles and experimental data in solution .
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes with Co(II), Ni(II), and Cu(II) have been explored. The ligand coordinates with metal ions as a bidentate, forming neutral complexes. The study includes elemental analysis, FT-IR, NMR, HR-MS, and single crystal X-ray diffraction techniques. The thermal decomposition of these complexes has been investigated, and their antioxidant and antitumor activities have been assessed, showing potential in MCF-7 breast cancer cells .
Anti-Bacterial Activities of Furan-2-carboxamides
The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues via Suzuki-Miyaura cross-coupling has been reported. These compounds exhibit significant in vitro anti-bacterial activities against drug-resistant bacteria, with the molecule showing the most effective activity. Computational docking studies and molecular dynamics simulations validate the active site and molecular interaction stability, highlighting the potential of these compounds as antibacterial agents .
Tyrosinase Inhibitors and Free Radical Scavenging
New 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives have been synthesized using ultrasound irradiation, which serves as an efficient and environmentally friendly method. These compounds are potent tyrosinase inhibitors with lower IC50 values than the standard kojic acid. The mechanism of inhibition is non-competitive, forming an enzyme-inhibitor complex. Additionally, these compounds exhibit DPPH free radical scavenging ability, with in vitro and in silico analyses providing coherent results .
Antimicrobial Activity of Schiff Bases
The synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes using the Gewald reaction has been described. The resulting compound was further reacted with various substituted aryl aldehydes to yield new Schiff bases. These compounds were characterized by IR, NMR, and mass spectral data and screened for antimicrobial activity, contributing to the understanding of their potential as antimicrobial agents .
Applications De Recherche Scientifique
Materials Science and Solar Cell Applications
One study explores the use of phenothiazine derivatives with furan as a conjugated linker in dye-sensitized solar cells (DSSCs). These compounds, including ones structurally related to N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide, have been found to significantly enhance the solar energy-to-electricity conversion efficiency. The introduction of furan linkers resulted in a notable improvement in device performance, demonstrating the potential of furan derivatives in the development of high-efficiency DSSCs (Se Hun Kim et al., 2011).
Pharmaceutical Applications and Biological Activity
Another area of research focuses on the synthesis and biological evaluation of compounds related to N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide. For instance, studies on furan-3-carboxamides have shown promising antimicrobial activity against various microorganisms, highlighting the potential of furan derivatives in the development of new antimicrobial agents (N. Zanatta et al., 2007). Additionally, furan and thiophene derivatives are investigated for their potential as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator agents, further underscoring the therapeutic potential of these compounds (Sandra M. Bonilla-Castañeda et al., 2022).
Organic Synthesis and Chemical Transformations
Research on the chemical transformations and synthetic applications of furan and thiophene derivatives provides valuable insights into the versatility of these compounds in organic synthesis. Studies have explored various synthetic approaches to create enaminones and other derivatives, demonstrating the utility of furan and thiophene moieties in the development of novel organic compounds with potential applications in materials science, pharmaceuticals, and as intermediates in complex organic syntheses (E. Stepanova et al., 2020).
Safety And Hazards
The compound may cause skin and eye irritation. Proper protective measures should be taken during handling.
Orientations Futures
Research on the compound’s biological activities, toxicity, and potential therapeutic applications should continue.
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-7-12(18-8-9)13(16)14-5-4-10(15)11-3-2-6-17-11/h2-3,6-8,10,15H,4-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCDCLMYCWNKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

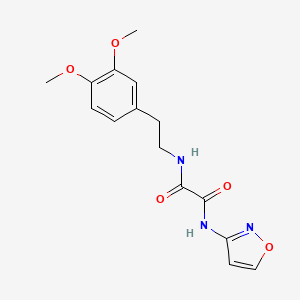
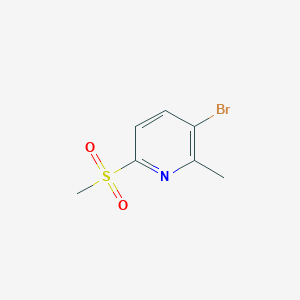
![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)
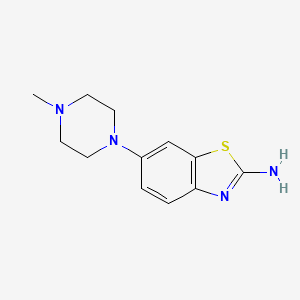
![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)
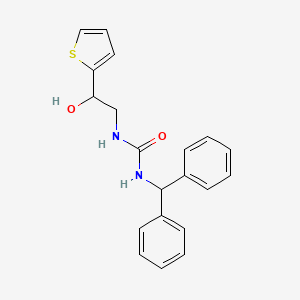
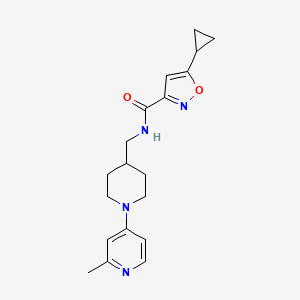
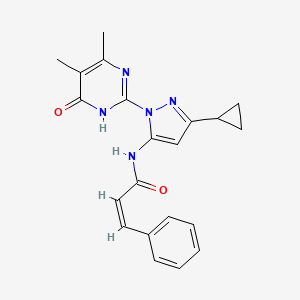
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)
![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)
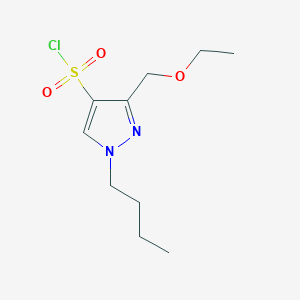
![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)